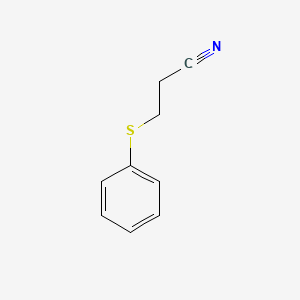

3-(Phenylthio)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Phenylthio)propanenitrile is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Phenylthio)propanenitrile has shown promise in medicinal chemistry, particularly in the following areas:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific kinases involved in critical cell signaling pathways associated with cancer progression. The binding occurs at active sites of target enzymes, leading to altered enzymatic activity and potential therapeutic effects against cancer cell lines.

- Antimicrobial Properties : Several studies have demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its structural characteristics enable interactions with microbial targets, which may lead to the development of new antibiotics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized as a building block for synthesizing more complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions, including nucleophilic additions and substitutions .

- Michael Addition Reactions : The compound has been effectively employed in Michael addition reactions, particularly with electron-deficient alkenes. This reaction pathway is significant for creating thioether derivatives that possess enhanced biological activity .

Material Science

The unique properties of this compound make it a candidate for applications in material science:

- Development of Functional Materials : Its chemical structure allows for the modification of polymeric materials, potentially leading to new materials with specific properties such as enhanced conductivity or mechanical strength .

- Nanotechnology Applications : Research explores the use of this compound in nanotechnology, particularly in the fabrication of nanoscale devices where its chemical properties can be exploited for improved performance .

Comparative Analysis with Related Compounds

The following table summarizes some comparable compounds and their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-2-(4-phenylthio)propanenitrile | Contains a methyl group | Antiproliferative against cancer cells |

| 3-(Phenylamino)propanenitrile | Contains an amino group | Potentially neuroprotective |

| 4-(Phenylthio)butyronitrile | Longer carbon chain | Antimicrobial properties |

The distinct combination of a nitrile functional group with a phenylthio substituent in this compound enhances its reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

- Cancer Cell Line Studies : In vitro studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines, indicating its potential as a therapeutic agent.

- Antimicrobial Testing : A series of experiments demonstrated that derivatives of this compound possess bactericidal activity against Staphylococcus species, surpassing the efficacy of some conventional antibiotics .

- Synthesis Protocols : Eco-friendly synthesis methods have been developed for producing derivatives of this compound using renewable resources, showcasing its versatility and alignment with sustainable chemistry practices .

Análisis De Reacciones Químicas

Oxidation of the Thioether Group

The phenylthio group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C | 3-(Phenylsulfinyl)propanenitrile | |

| mCPBA | CH₂Cl₂, 0°C → RT | 3-(Phenylsulfonyl)propanenitrile |

Mechanistic Insight :

-

Sulfoxide formation occurs via electrophilic oxidation, while sulfones require stronger oxidants.

Hydrolysis of the Nitrile Group

The nitrile moiety can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, H₂O | 3-(Phenylthio)propanoic acid | |

| NaOH (aq.) | Reflux, H₂O | 3-(Phenylthio)propanamide |

Key Observations :

-

Acidic hydrolysis yields the carboxylic acid, while basic conditions favor amide formation .

-

Reaction times vary with steric effects from the phenylthio group .

Reduction Reactions

Selective reduction of the nitrile group produces primary amines.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Dry Et₂O, 0°C → RT | 3-(Phenylthio)propylamine |

Notes :

Nucleophilic Substitution at the α-Position

The α-hydrogens adjacent to the nitrile group are acidic (pKa ~25–28) and participate in alkylation or bromination.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄, AIBN, reflux | 2-Bromo-3-(phenylthio)propanenitrile | |

| LDA, R-X | THF, –78°C | 3-(Phenylthio)-2-alkylpropanenitrile |

Example Protocol :

-

Bromination with NBS yields 2-bromo derivatives in >70% yield (confirmed via ¹H NMR) .

-

Alkylation requires strong bases like LDA to deprotonate the α-position .

Michael Addition Reactions

The compound acts as a Michael acceptor in conjugate additions due to the electron-deficient β-carbon.

| Nucleophile | Catalyst | Product | Reference |

|---|---|---|---|

| Thiophenol | KF/Al₂O₃ | 3,3-Bis(phenylthio)propanenitrile | |

| Sodium Methoxide | EtOH, RT | 3-(Methoxy)-3-(phenylthio)propanenitrile |

Experimental Data :

-

Reactions proceed under solvent-free conditions or in glycerin (85–90% yields) .

-

Stereoselectivity is influenced by the nitrile’s electron-withdrawing effect .

Cyclization Reactions

The nitrile group participates in cyclocondensation to form heterocycles.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaN₃, NH₄Cl | DMF, 120°C | 5-(Phenylthio)-1H-tetrazole |

Key Finding :

Propiedades

Número CAS |

3055-87-6 |

|---|---|

Fórmula molecular |

C9H9NS |

Peso molecular |

163.24 g/mol |

Nombre IUPAC |

3-phenylsulfanylpropanenitrile |

InChI |

InChI=1S/C9H9NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |

Clave InChI |

WKFMBEQIFSBLPI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SCCC#N |

SMILES canónico |

C1=CC=C(C=C1)SCCC#N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.